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Comparative Safety Profile of GLP-1 Receptor Agonists

Safety Liraglutide Semaglutide

Notes & Comparative

Tirzepatide o

Outcome (3.0 mg) (2.4 mg) Statistics

Overall AEs Higher Lower Lower Liraglutide significantly

(Any) incidence incidence incidence increased incidence vs.
semaglutide and tirzepatide
(OR =1.53-2.00) [1].

Serious Similar Similar Similar No significant differences in

Adverse serious AEs were found

Events between these agents [1].

Nausea High risk High risk Highest risk Tirzepatide had the highest risk.
Liraglutide's risk was significant
but lower than orforglipron,
exenatide, and tirzepatide [2]
[3].

Vomiting Increased Increased risk Increased risk  Liraglutide, orforglipron,

risk semaglutide, and tirzepatide
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Safety Liraglutide Semaglutide ) ) Notes & Comparative
Tirzepatide o
Outcome (3.0 mg) (2.4 mg) Statistics
were all associated with
increased risk [3].
Diarrhea Increased Higher risk Highest risk Tirzepatide showed the highest
risk risk of diarrhea. Semaglutide
demonstrated a significantly
higher risk compared to other
GLP-1 RAs [2].
Constipation Increased Increased risk Not Semaglutide and liraglutide
risk significantly were associated with increased
increased constipation risk [3].
Severe Not Not Higher risk Tirzepatide showed a higher
Hypoglycemia significantly significantly risk of severe hypoglycemia
increased increased (<54 mg/dL) [1].
Injection-site Fewer Fewer Higher risk GLP-1/GIP co-agonists
Reactions (tirzepatide) demonstrated a
higher risk [1].
Neoplasms Lower risk Lower risk Higher risk GLP-1/GIP dual agonists

showed superior safety (lower
odds) for neoplasms compared
to both liraglutide and
semaglutide [1].

Key Experimental Data and Methodologies

The safety conclusions are drawn from high-quality, recent systematic reviews and network meta-analyses

(NMAs) that synthesize data from numerous randomized controlled trials (RCTs).

e Source Data: The findings in the table are primarily based on two large NMAs [1] [3]. One analysis
included 19 RCTs with 13,529 participants [1], while the other included 39 articles with 33,354
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individuals [3], ensuring robust and reliable comparisons.

e Patient Populations: These analyses specifically focused on patients with overweight or obesity, with
or without type 2 diabetes, providing a clear context for the safety data [1] [3].

¢ Statistical Methods: The NMAs used frequentist or Bayesian approaches to calculate odds ratios
(ORs) or relative risks (RRs) with 95% confidence intervals (Cls), allowing for direct comparison
between drugs even when not directly tested in head-to-head trials [1] [2] [3]. Ranking statistics like
P-scores and the Surface Under the Cumulative Ranking Curve (SUCRA) were used to order
treatments for each outcome [2].

Mechanisms and Workflow of Safety Analysis

The following diagram illustrates the general workflow for conducting a network meta-analysis of safety

endpoints, which generates the comparative data presented in this guide.
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Systematic Literature Search
(PubMed, Embase, Cochrane, etc.)

Study Screening & Selection
(RCTs based on inclusion/exclusion criteria)

Data Extraction
(Study design, patient characteristics, safety outcomes)

Risk of Bias Assessment
(Cochrane Tool)

Network Meta-Analysis (NMA)
(Frequentist or Bayesian framework)

Statistical Output & Ranking
(ORs/RRs with 95% CIs, P-scores/SUCRA)

Click to download full resolution via product page

The gastrointestinal adverse effects common to the GLP-1 RA class are primarily mediated by the drugs'

mechanism of action. Activation of GLP-1 receptors in the brainstem and gastrointestinal tract leads to
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delayed gastric emptying and increased satiety, which directly contributes to symptoms like nausea,

vomiting, and abdominal discomfort [4].

Key Takeaways for Drug Development

o Liraglutide's Profile: It presents a known safety profile dominated by Gl effects, with a higher overall
rate of AEs but a lower risk of severe hypoglycemia compared to dual agonists [1].

o Differentiating Factors: When comparing agents, consider tirzepatide's increased hypoglycemia
risk and semaglutide's association with diarrhea as key differentiators beyond the class-effect Gl
symptoms [1] [2].

¢ Novel Agonists: Emerging data suggests that multi-agonists (dual, triple) may offer superior efficacy
but their safety profiles are distinct and require careful monitoring for new or heightened signals [1]

[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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